molecular formula C6H15Cl2NO2 B14500696 beta-Chloroethyl-bis(beta-hydroxyethyl)amine hydrochloride CAS No. 63978-75-6

beta-Chloroethyl-bis(beta-hydroxyethyl)amine hydrochloride

Cat. No.: B14500696
CAS No.: 63978-75-6
M. Wt: 204.09 g/mol
InChI Key: SKSPIMUPRZFRAG-UHFFFAOYSA-N
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Description

Beta-Chloroethyl-bis(beta-hydroxyethyl)amine hydrochloride: is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. It is also referred to as bis(2-chloroethyl)amine hydrochloride and is recognized for its role as an alkylating agent. This compound has a molecular formula of C4H9Cl2N·HCl and is known for its ability to form cross-links in DNA, making it a potent agent in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Chloroethyl-bis(beta-hydroxyethyl)amine hydrochloride typically involves the reaction of 2-chloroethylamine hydrochloride with ethylene oxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-chloroethylamine hydrochloride+ethylene oxidebeta-Chloroethyl-bis(beta-hydroxyethyl)amine hydrochloride\text{2-chloroethylamine hydrochloride} + \text{ethylene oxide} \rightarrow \text{this compound} 2-chloroethylamine hydrochloride+ethylene oxide→beta-Chloroethyl-bis(beta-hydroxyethyl)amine hydrochloride

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: Beta-Chloroethyl-bis(beta-hydroxyethyl)amine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are used.

    Substitution: Nucleophiles like and are commonly employed.

Major Products: The major products formed from these reactions include various amine derivatives and substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Beta-Chloroethyl-bis(beta-hydroxyethyl)amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of beta-Chloroethyl-bis(beta-hydroxyethyl)amine hydrochloride involves its ability to form cross-links in DNA. This compound binds to the N7 nitrogen on the DNA base guanine, creating cross-links between DNA strands. This prevents DNA replication and cell division, leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells, making it a potent chemotherapeutic agent .

Comparison with Similar Compounds

    Methyl-bis(beta-chloroethyl)amine hydrochloride (mechlorethamine): Used in the treatment of Hodgkin’s disease and other malignancies.

    Tris(beta-chloroethyl)amine hydrochloride: Another alkylating agent with similar applications.

Uniqueness: Beta-Chloroethyl-bis(beta-hydroxyethyl)amine hydrochloride is unique due to its specific chemical structure, which allows it to form stable cross-links in DNA. This property makes it particularly effective in cancer treatment compared to other alkylating agents .

Properties

CAS No.

63978-75-6

Molecular Formula

C6H15Cl2NO2

Molecular Weight

204.09 g/mol

IUPAC Name

1-chloro-2-[ethyl(2-hydroxyethyl)amino]ethanol;hydrochloride

InChI

InChI=1S/C6H14ClNO2.ClH/c1-2-8(3-4-9)5-6(7)10;/h6,9-10H,2-5H2,1H3;1H

InChI Key

SKSPIMUPRZFRAG-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)CC(O)Cl.Cl

Origin of Product

United States

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